3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid
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Overview
Description
3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid is a chemical compound with the molecular formula C9H11NO3S and a molecular weight of 213.26 g/mol It is known for its unique structure, which includes a benzoic acid core substituted with a methyl(methylimino)oxo-lambda6-sulfanyl group
Preparation Methods
The synthesis of 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid typically involves the reaction of benzoic acid derivatives with sulfur-containing reagents under specific conditions. One common synthetic route includes the use of methylamine and sulfur dioxide in the presence of a catalyst to introduce the methyl(methylimino)oxo-lambda6-sulfanyl group onto the benzoic acid core . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiols or sulfides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to cell growth, apoptosis, and metabolism. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid can be compared with other similar compounds, such as:
4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid: Similar structure but with the substitution at the para position.
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid: Similar structure but with the substitution at the ortho position.
3-[Ethyl(ethylimino)oxo-lambda6-sulfanyl]benzoic acid: Similar structure but with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
3-(N,S-dimethylsulfonimidoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-10-14(2,13)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVPNNCJRLMIIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=S(=O)(C)C1=CC=CC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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